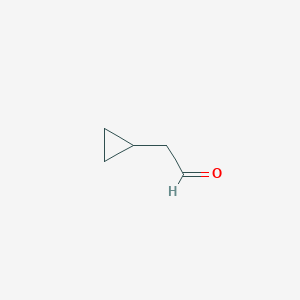

2-Cyclopropylacetaldehyde

Description

Properties

IUPAC Name |

2-cyclopropylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHIBIVYQLRGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437873 | |

| Record name | 2-cyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56105-19-2 | |

| Record name | 2-cyclopropylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPANEACETALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropylacetaldehyde: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides a detailed overview of the chemical properties and structure of 2-cyclopropylacetaldehyde, a versatile bifunctional synthetic intermediate.[1] This document summarizes its key physicochemical characteristics, structural identifiers, and provides a generalized workflow for its synthesis and characterization, addressing the current limitations in publicly available experimental data.

Core Chemical and Physical Properties

2-Cyclopropylacetaldehyde, with the CAS number 56105-19-2, is a cyclopropane derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis.[1][2] Its structure, which includes a reactive aldehyde group adjacent to a strained cyclopropyl ring, makes it a valuable building block for creating more complex molecules.[1] The aldehyde functional group can act as an electrophile in reactions like aldol additions and reductive aminations.[1] The cyclopropane ring can undergo ring-opening reactions or serve as a conformationally restricted bioisostere.[1]

The quantitative physicochemical properties of 2-cyclopropylacetaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H8O | [1][3][4][5][6][7] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| Boiling Point | 105-106 °C | [4] |

| Density | 0.954 ± 0.06 g/cm³ (at 20°C) | [4] |

| Flash Point | 7.7 ± 7.8 °C | [4] |

| LogP | 0.98540 | [4] |

| PSA (Polar Surface Area) | 17.07000 | [4] |

| Exact Mass | 84.05750 Da | [4] |

Chemical Structure and Identifiers

The structural identity of 2-cyclopropylacetaldehyde is well-defined by various chemical notation systems. These identifiers are crucial for unambiguous documentation and database searches.

| Identifier | String | Source |

| IUPAC Name | 2-cyclopropylacetaldehyde | [2] |

| SMILES | O=CCC1CC1 | [3][4][5] |

| InChI | InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | [5] |

| InChIKey | TUHIBIVYQLRGME-UHFFFAOYSA-N | [1][4][5] |

Generalized Experimental Workflow

Due to the limited availability of public experimental spectroscopic data for 2-cyclopropylacetaldehyde, researchers often rely on predicted data and comparisons with analogous compounds for structural verification.[8][9] The primary analytical techniques for characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Safety and Handling

According to aggregated GHS information, 2-cyclopropylacetaldehyde is considered harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be used when handling this compound. It should be stored in an inert atmosphere, preferably in a freezer at under -20°C.[3]

References

- 1. 2-Cyclopropylacetaldehyde | High-Purity Reagent [benchchem.com]

- 2. 2-Cyclopropylacetaldehyde | C5H8O | CID 10307849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56105-19-2|2-Cyclopropylacetaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-cyclopropylacetaldehyde | CAS#:56105-19-2 | Chemsrc [chemsrc.com]

- 5. PubChemLite - 2-cyclopropylacetaldehyde (C5H8O) [pubchemlite.lcsb.uni.lu]

- 6. 2-cyclopropylacetaldehyde – Ascendex Scientific, LLC [ascendexllc.com]

- 7. 2-cyclopropylacetaldehyde [allbiopharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Synthesis of 2-Cyclopropylacetaldehyde: A Technical Guide for Chemical Researchers

Introduction: 2-Cyclopropylacetaldehyde is a valuable chemical intermediate, sought after in the synthesis of more complex molecular architectures within the pharmaceutical and agrochemical industries. Its unique structural motif, combining a strained cyclopropyl ring with a reactive aldehyde functionality, makes it a key building block. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Cyclopropylacetaldehyde, focusing on established, high-yielding methodologies. While the initial discovery and isolation of this compound are not prominently documented in scientific literature, its role as a transient intermediate in multi-step syntheses is well-established. This paper will detail the common precursor synthesis and subsequent oxidation methods, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.

Synthetic Pathways to 2-Cyclopropylacetaldehyde

The most logical and widely applicable approach to the synthesis of 2-Cyclopropylacetaldehyde involves a two-step process: first, the preparation of the precursor alcohol, 2-cyclopropylethanol, followed by its mild oxidation to the target aldehyde.

Step 1: Synthesis of the Precursor, 2-Cyclopropylethanol

A reliable method for preparing 2-cyclopropylethanol is through the reduction of a commercially available cyclopropylacetic acid derivative, such as ethyl cyclopropylacetate.

Experimental Protocol: Reduction of Ethyl Cyclopropylacetate

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: A suspension of Lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C in an ice bath.

-

Addition: Ethyl cyclopropylacetate (1.0 equivalent) is dissolved in the corresponding anhydrous solvent and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water until a granular precipitate forms.

-

Workup and Purification: The solid is removed by filtration and washed thoroughly with the solvent. The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude 2-cyclopropylethanol can be purified by distillation.

| Parameter | Value |

| Starting Material | Ethyl cyclopropylacetate |

| Key Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temp. | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | > 90% |

Step 2: Oxidation of 2-Cyclopropylethanol to 2-Cyclopropylacetaldehyde

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Several reliable methods are suitable for this transformation, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium chlorochromate (PCC) oxidation.

The Swern oxidation is a highly effective and mild method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][2][3] It is known for its wide functional group tolerance and high yields.[4]

Experimental Protocol: Swern Oxidation

-

Activator Formation: In a dry flask under an inert atmosphere, a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Anhydrous DMSO (2.5 equivalents) dissolved in DCM is then added dropwise, and the mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 2-cyclopropylethanol (1.0 equivalent) in DCM is added dropwise to the activated DMSO mixture, ensuring the temperature remains at -78 °C. The reaction is stirred for 30-45 minutes.

-

Elimination: Triethylamine (5.0 equivalents) is added dropwise to the flask. The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Workup and Purification: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated carefully under reduced pressure to yield the volatile 2-Cyclopropylacetaldehyde.

| Parameter | Value |

| Starting Material | 2-Cyclopropylethanol |

| Key Reagents | Oxalyl Chloride, DMSO, Triethylamine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temp. | -78 °C to Room Temperature |

| Typical Yield | 85-95% |

Dess-Martin periodinane provides a convenient and mild alternative, operating at room temperature and avoiding the use of toxic chromium-based reagents.[5]

Experimental Protocol: DMP Oxidation

-

Setup: A solution of 2-cyclopropylethanol (1.0 equivalent) is prepared in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Reagent Addition: Dess-Martin periodinane (1.2 equivalents) is added to the solution in one portion at room temperature.[6]

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and carefully concentrated under reduced pressure.

| Parameter | Value |

| Starting Material | 2-Cyclopropylethanol |

| Key Reagent | Dess-Martin Periodinane (DMP) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temp. | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-95% |

Historically, PCC has been a go-to reagent for this type of oxidation.[7] While effective, its use has declined due to the toxicity of chromium.[7] It remains a viable, albeit less favorable, option.

Experimental Protocol: PCC Oxidation

-

Setup: A suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) and an adsorbent like silica gel or Celite is prepared in anhydrous dichloromethane (DCM) in a flask.

-

Alcohol Addition: A solution of 2-cyclopropylethanol (1.0 equivalent) in DCM is added to the suspension in one portion.

-

Reaction: The mixture is stirred at room temperature for 1-2 hours until the oxidation is complete (monitored by TLC).

-

Workup and Purification: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium tars. The filtrate is then carefully concentrated under reduced pressure to afford the product.

| Parameter | Value |

| Starting Material | 2-Cyclopropylethanol |

| Key Reagent | Pyridinium Chlorochromate (PCC) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Reaction Temp. | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

Conclusion

The synthesis of 2-Cyclopropylacetaldehyde is most practically achieved through a two-step sequence starting from a cyclopropylacetic acid ester. The reduction to 2-cyclopropylethanol is a standard, high-yielding procedure. The subsequent oxidation of this primary alcohol to the target aldehyde can be accomplished by several mild and efficient methods. For modern laboratory synthesis, the Dess-Martin periodinane (DMP) and Swern oxidations are recommended due to their high yields, mild reaction conditions, and avoidance of toxic heavy metals. The protocols and data presented in this guide offer researchers a robust foundation for the successful and efficient preparation of this important synthetic intermediate.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Dess–Martin Periodinane [sigmaaldrich.cn]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

Spectroscopic Profile of 2-Cyclopropylacetaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopropylacetaldehyde (C₅H₈O), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction

2-Cyclopropylacetaldehyde is a valuable building block in organic synthesis, utilized in the formation of a variety of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectroscopic data and outlines the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 2-Cyclopropylacetaldehyde, the following data has been generated using validated computational prediction models. These predictions offer a reliable reference for the expected spectroscopic features of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 2-Cyclopropylacetaldehyde reveals the distinct proton environments within the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~2.4 | Doublet of Doublets (dd) | 2H | Methylene protons (-CH₂-) adjacent to the carbonyl and cyclopropyl groups |

| ~1.0 | Multiplet (m) | 1H | Methine proton (-CH-) of the cyclopropyl group |

| ~0.6 | Multiplet (m) | 2H | Methylene protons (-CH₂-) of the cyclopropyl group (diastereotopic) |

| ~0.2 | Multiplet (m) | 2H | Methylene protons (-CH₂-) of the cyclopropyl group (diastereotopic) |

Table 1: Predicted ¹H NMR Data for 2-Cyclopropylacetaldehyde.

The predicted ¹³C NMR spectrum provides information on the different carbon environments.

| Chemical Shift (δ) (ppm) | Assignment |

| ~202 | Carbonyl carbon (-CHO) |

| ~50 | Methylene carbon (-CH₂-) adjacent to the carbonyl group |

| ~10 | Methine carbon (-CH-) of the cyclopropyl group |

| ~5 | Methylene carbons (-CH₂-) of the cyclopropyl group |

Table 2: Predicted ¹³C NMR Data for 2-Cyclopropylacetaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 2-Cyclopropylacetaldehyde is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (cyclopropyl and alkyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehydic proton) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1450 | Medium | CH₂ bend |

| ~1020 | Medium | C-C stretch (cyclopropyl ring) |

Table 3: Predicted Infrared (IR) Absorption Data for 2-Cyclopropylacetaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Ratio | Relative Intensity | Possible Fragment |

| 84 | High | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M-H]⁺ |

| 55 | High | [M-CHO]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

| 29 | Moderate | [CHO]⁺ |

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopropylacetaldehyde.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Cyclopropylacetaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of neat 2-Cyclopropylacetaldehyde between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the salt plates or the solvent-filled cell.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of 2-Cyclopropylacetaldehyde into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-150).

-

The resulting spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Cyclopropylacetaldehyde.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Cyclopropylacetaldehyde

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the thermal stability and decomposition pathways of 2-cyclopropylacetaldehyde. Despite its relevance in chemical synthesis, detailed experimental studies and quantitative data regarding its behavior under thermal stress are not publicly available.

This technical guide aims to address the thermal properties of 2-cyclopropylacetaldehyde for researchers, scientists, and drug development professionals. However, extensive searches of chemical databases and scholarly articles have yielded no specific studies on the thermolysis, pyrolysis, or thermal decomposition kinetics of this compound. The information available is limited to its basic physical and chemical properties.

Current State of Knowledge

Publicly accessible information on 2-cyclopropylacetaldehyde is primarily confined to its chemical identifiers, basic physical constants, and safety data.

Table 1: Physical and Chemical Properties of 2-Cyclopropylacetaldehyde

| Property | Value | Reference |

| CAS Number | 56105-19-2 | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Boiling Point | 105-106 °C | [2] |

| Density | 0.954 g/cm³ (at 20°C) | [2] |

| SMILES | C1CC1CC=O | [1] |

Hypothetical Decomposition Pathways

In the absence of experimental data for 2-cyclopropylacetaldehyde, we can hypothesize potential decomposition pathways based on the known reactivity of related cyclopropyl and aldehyde compounds. The high ring strain of the cyclopropyl group and the reactivity of the aldehyde functionality suggest that thermal decomposition could proceed through several mechanisms.

One plausible pathway involves the thermal rearrangement of the cyclopropyl ring, a common reaction for such systems. This could lead to the formation of various isomeric structures. Another possibility is the homolytic cleavage of the C-C bond between the cyclopropyl ring and the acetaldehyde moiety, generating radical intermediates. The aldehyde group itself can also undergo decarbonylation at elevated temperatures to produce carbon monoxide and a hydrocarbon fragment.

It is crucial to emphasize that these are theoretical pathways and require experimental validation.

Proposed Experimental Protocols for Future Studies

To address the current knowledge gap, a systematic investigation into the thermal stability and decomposition of 2-cyclopropylacetaldehyde is warranted. The following experimental protocols are recommended:

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology: A sample of 2-cyclopropylacetaldehyde (5-10 mg) would be heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample would be continuously monitored as the temperature is increased.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify and quantify the thermal events such as melting, boiling, and decomposition (endothermic or exothermic).

-

Methodology: A small, hermetically sealed sample of 2-cyclopropylacetaldehyde would be heated in a DSC instrument alongside an empty reference pan. The difference in heat flow to the sample and the reference would be measured as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile decomposition products.

-

Methodology: A sample of 2-cyclopropylacetaldehyde would be rapidly heated to a specific decomposition temperature in a pyrolysis unit. The resulting volatile fragments would be separated by gas chromatography and identified by mass spectrometry. This would provide crucial information about the decomposition mechanism.

Logical Workflow for Investigating Thermal Decomposition

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal decomposition of 2-cyclopropylacetaldehyde.

Caption: Proposed experimental workflow for studying the thermal stability and decomposition of 2-cyclopropylacetaldehyde.

Conclusion

While 2-cyclopropylacetaldehyde is a known chemical entity, its thermal behavior remains uncharacterized in the scientific literature. The absence of experimental data on its thermal stability and decomposition pathways highlights a significant area for future research. The proposed experimental protocols and workflow provide a clear roadmap for a thorough investigation. Such studies would not only provide valuable quantitative data for researchers and drug development professionals but also contribute to a more fundamental understanding of the thermal chemistry of strained-ring aldehydes. Until such research is conducted, any discussion of the thermal decomposition of 2-cyclopropylacetaldehyde remains speculative.

References

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-Cyclopropylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a foundational quantum chemical study on 2-cyclopropylacetaldehyde, a molecule with potential significance in organic synthesis and medicinal chemistry. Given the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust computational protocol to elucidate its structural, conformational, and spectroscopic properties. The methodologies and expected findings detailed herein serve as a valuable starting point for further investigation and application in fields such as drug design and materials science.

Introduction

2-Cyclopropylacetaldehyde is an organic molecule featuring a strained cyclopropane ring bonded to an acetaldehyde moiety. The presence of the three-membered ring imparts unique stereochemical and electronic properties, making it an interesting target for theoretical study. Understanding the conformational landscape, electronic structure, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological systems. This guide details a theoretical investigation using Density Functional Theory (DFT), a powerful and widely used quantum chemical method, to predict these fundamental properties.[1][2][3]

The primary conformational flexibility in 2-cyclopropylacetaldehyde arises from the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. This rotation gives rise to two principal planar conformers: s-cis and s-trans. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Computational Methodology

A systematic quantum chemical investigation of 2-cyclopropylacetaldehyde involves a multi-step computational protocol. The following sections detail the proposed methodology.

Conformational Analysis

The initial phase of the study focuses on identifying all stable conformers of 2-cyclopropylacetaldehyde.

Protocol 1: Conformational Search and Optimization

-

Initial Structure Generation: The 3D structure of 2-cyclopropylacetaldehyde is built using a standard molecular editor. Initial conformations, primarily the s-cis and s-trans forms, are generated by manual rotation around the C-C bond linking the cyclopropyl and acetaldehyde fragments.

-

Geometry Optimization and Frequency Calculation: The initial structures are then subjected to geometry optimization to locate the stationary points on the potential energy surface. This is typically performed using a DFT method, such as the B3LYP functional, with a modest basis set like 6-31G(d).[4] Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Relative Energy Calculation: The electronic energies of the optimized conformers, corrected with their respective ZPVEs, are used to determine their relative stabilities.

Spectroscopic Property Prediction

Once the most stable conformer(s) are identified, their spectroscopic properties can be predicted with higher accuracy using a larger basis set.

Protocol 2: Spectroscopic Data Calculation

-

IR Spectrum: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed in the conformational analysis. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5] To improve accuracy, these calculations are typically performed at a higher level of theory, for instance, B3LYP with the 6-311++G(d,p) basis set.[4] The effect of a solvent, such as chloroform (CDCl₃), can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).[5]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Calculated Relative Energies of 2-Cyclopropylacetaldehyde Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |

| s-cis | Value | Value |

| s-trans | Value | Value |

Table 2: Key Geometric Parameters of the Most Stable Conformer of 2-Cyclopropylacetaldehyde

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Value (Å) |

| C-C (ring-chain) | Value (Å) | |

| C-C (ring avg.) | Value (Å) | |

| Bond Angle | O=C-C | Value (°) |

| C-C-C (ring avg.) | Value (°) | |

| Dihedral Angle | O=C-C-C(ring) | Value (°) |

Table 3: Calculated Vibrational Frequencies and Assignments for the Most Stable Conformer

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

| ν(C=O) | Value | Value | Carbonyl stretch |

| ν(C-H)aldehyde | Value | Value | Aldehydic C-H stretch |

| ν(C-H)ring | Value | Value | Cyclopropyl C-H stretch |

| δ(CH₂)ring | Value | Value | Cyclopropyl CH₂ scissoring |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | Value |

| CH (aldehyde) | Value | Value |

| CH (ring) | Value | Value |

| CH₂ (ring) | Value | Value |

Visualization

Visual representations of key concepts and workflows are essential for a clear understanding of the computational study.

Caption: Conformational isomerism in 2-cyclopropylacetaldehyde.

Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide outlines a comprehensive computational strategy for characterizing the structural and spectroscopic properties of 2-cyclopropylacetaldehyde. The application of Density Functional Theory allows for a detailed exploration of its conformational landscape and the prediction of key data such as relative conformer energies, geometric parameters, and spectroscopic signatures. The insights gained from such a study are foundational for understanding the molecule's behavior in more complex chemical and biological environments, thereby aiding in the rational design of new chemical entities in drug discovery and materials science.

References

Commercial Availability and Synthetic Strategies for 2-Cyclopropylacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylacetaldehyde, a valuable building block in organic synthesis, possesses a unique combination of a reactive aldehyde functionality and a strained cyclopropyl ring. This guide provides a comprehensive overview of its commercial availability, including a list of suppliers and their product specifications. Furthermore, it details a robust synthetic pathway for its preparation, including a step-by-step experimental protocol for the synthesis of its precursor, 2-cyclopropylethanol, and its subsequent oxidation to the target aldehyde. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the procurement and synthesis of this important synthetic intermediate.

Commercial Availability

2-Cyclopropylacetaldehyde is commercially available from a variety of suppliers, catering to both research and bulk-scale needs. The compound is typically offered at different purity levels. Below is a summary of prominent suppliers and their available product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification |

| BLD Pharm | 56105-19-2 | C5H8O | 84.12 | Molecular Formula: C5H8O |

| Ascendex Scientific | 56105-19-2 | C5H8O | 84.1164 | Not specified |

| Alchem Pharmtech | 56105-19-2 | Not specified | Not specified | 95% |

| Chemsrc | 56105-19-2 | C5H8O | 84.11640 | 98.0% |

| Ambeed | 56105-19-2 | C5H8O | 84.12 | Not specified |

Note: Availability, purity, and packaging may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclopropylacetaldehyde is provided in the table below, based on data from various chemical databases.[1][2]

| Property | Value |

| IUPAC Name | 2-cyclopropylacetaldehyde |

| Synonyms | Cyclopropaneacetaldehyde, 2-Cyclopropylethanal |

| CAS Number | 56105-19-2 |

| Molecular Formula | C5H8O |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 105-106 °C |

| Density | 0.954 ± 0.06 g/cm³ |

| Flash Point | 7.7 ± 7.8 °C |

| InChIKey | TUHIBIVYQLRGME-UHFFFAOYSA-N |

| SMILES | C1CC1CC=O |

Synthetic Routes

The most common and practical laboratory-scale synthesis of 2-Cyclopropylacetaldehyde involves a two-step process starting from a commercially available precursor. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 2-Cyclopropylacetaldehyde.

Synthesis of 2-Cyclopropylethanol

The precursor alcohol, 2-cyclopropylethanol, can be efficiently prepared via a Grignard reaction between cyclopropylmethyl bromide and formaldehyde.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopropylmethyl bromide

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclopropylmethyl bromide in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution via a subsurface addition tube. Alternatively, carefully add anhydrous paraformaldehyde portion-wise to the cooled Grignard solution.

-

Quenching and Workup: After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude 2-cyclopropylethanol can be purified by fractional distillation.

Oxidation to 2-Cyclopropylacetaldehyde (Swern Oxidation)

The oxidation of 2-cyclopropylethanol to 2-cyclopropylacetaldehyde can be achieved under mild conditions using a Swern oxidation.

Experimental Protocol:

Materials:

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

2-Cyclopropylethanol

-

Triethylamine (Et₃N)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activator Formation: To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 2-cyclopropylethanol in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Base Addition and Reaction Completion: Add triethylamine dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

-

Workup and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). The crude 2-cyclopropylacetaldehyde can be further purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for Swern oxidation.

Safety Information

2-Cyclopropylacetaldehyde is classified as harmful if swallowed and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for researchers and professionals working with 2-Cyclopropylacetaldehyde. The compilation of commercial suppliers and their specifications, along with detailed synthetic protocols, aims to streamline the process of obtaining and utilizing this versatile chemical intermediate. The provided experimental procedures offer a reliable pathway for the laboratory-scale synthesis of 2-Cyclopropylacetaldehyde, enabling its application in various research and development endeavors.

References

The Versatility of 2-Cyclopropylacetaldehyde in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 2-Cyclopropylacetaldehyde is emerging as a versatile and valuable building block in organic synthesis, offering chemists a powerful tool for the construction of complex carbocyclic and heterocyclic scaffolds. Its unique combination of a reactive aldehyde functionality and the strained cyclopropyl ring allows for a diverse range of chemical transformations, making it an attractive starting material for researchers, scientists, and drug development professionals. This in-depth technical guide explores the key applications of 2-cyclopropylacetaldehyde, providing detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

The cyclopropyl group is a prevalent motif in numerous natural products and pharmaceutical agents, valued for its ability to impart unique conformational constraints and metabolic stability to molecules.[1] 2-Cyclopropylacetaldehyde serves as a readily accessible precursor for introducing this important structural unit.

Core Reactions and Synthetic Applications

2-Cyclopropylacetaldehyde undergoes a variety of fundamental organic reactions, including Wittig reactions, Grignard reactions, and aldol condensations. These transformations provide access to a wide array of more complex molecules.

Wittig Reaction

The Wittig reaction of 2-cyclopropylacetaldehyde with various phosphorus ylides provides a reliable method for the formation of cyclopropyl-substituted alkenes. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used. Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides, such as those bearing an ester or ketone group, predominantly yield (E)-alkenes.[2][3]

A notable application of the Wittig reaction involving a cyclopropane aldehyde derivative is a tandem Wittig reaction-ring contraction process, which can be employed to synthesize cyclopropanecarbaldehydes.

Table 1: Representative Wittig Reactions of 2-Cyclopropylacetaldehyde

| Phosphonium Ylide | Product | Stereoselectivity | Reference |

| (Triphenylphosphoranylidene)methane | 1-Cyclopropyl-1-propene | Not Specified | [2] |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 4-cyclopropyl-2-butenoate | Predominantly (E) | [4] |

| (Triphenylphosphoranylidene)acetonitrile | 4-Cyclopropyl-2-butenenitrile | Not Specified |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

To a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry dichloromethane (DCM) at 0 °C is added a solution of 2-cyclopropylacetaldehyde (1.0 equivalent) in DCM dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ethyl 4-cyclopropyl-2-butenoate.

DOT Script for Wittig Reaction Workflow

Caption: General workflow for the Wittig reaction of 2-cyclopropylacetaldehyde.

Grignard Reaction

The addition of Grignard reagents to 2-cyclopropylacetaldehyde provides a straightforward route to secondary alcohols containing a cyclopropyl group. A variety of Grignard reagents, including alkyl, aryl, and vinyl Grignards, can be utilized in this reaction. Careful control of reaction conditions, particularly temperature and the use of anhydrous solvents, is crucial for achieving high yields.

Table 2: Grignard Reactions with 2-Cyclopropylacetaldehyde

| Grignard Reagent | Product | Solvent | Reference |

| Methylmagnesium bromide | 1-Cyclopropyl-2-propanol | THF | |

| Phenylmagnesium bromide | 1-Cyclopropyl-1-phenyl-2-ethanol | THF | |

| Vinylmagnesium bromide | 1-Cyclopropyl-3-buten-2-ol | THF | [5][6] |

Experimental Protocol: Grignard Reaction with Vinylmagnesium Bromide

A solution of vinylmagnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath. A solution of 2-cyclopropylacetaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-cyclopropyl-3-buten-2-ol.[6]

DOT Script for Grignard Reaction Workflow

Caption: General workflow for the Grignard reaction of 2-cyclopropylacetaldehyde.

Aldol Condensation

2-Cyclopropylacetaldehyde can participate in both self-aldol and crossed-aldol condensations. In a crossed-aldol reaction, to avoid a mixture of products, it is typically reacted with a carbonyl compound that does not possess α-hydrogens, such as an aromatic aldehyde or ketone.[7] These reactions, usually catalyzed by a base, lead to the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis.

Table 3: Crossed-Aldol Condensation of 2-Cyclopropylacetaldehyde

| Carbonyl Partner | Product | Catalyst | Reference |

| Benzaldehyde | 4-Cyclopropyl-2-phenyl-2-butenal | NaOH | [8] |

| Acetophenone | 1-Cyclopropyl-4-phenyl-3-buten-2-one | NaOH | |

| 4-Chlorobenzaldehyde | 4-Cyclopropyl-2-(4-chlorophenyl)-2-butenal | NaOH | [7] |

Experimental Protocol: Crossed-Aldol Condensation with an Aromatic Ketone

To a stirred solution of 2-cyclopropylacetaldehyde (1.0 equivalent) and an aromatic ketone (e.g., acetophenone, 1.0 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 10%) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into ice water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure α,β-unsaturated ketone.

DOT Script for Aldol Condensation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

The Ubiquitous Ring: An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Cyclopropyl Compounds

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a three-membered carbocycle, is a fascinating and functionally significant structural motif found in a diverse array of natural products. Despite its inherent ring strain, nature has evolved sophisticated enzymatic machinery to synthesize this unique functionality, which often imparts potent biological activities to the parent molecules. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of cyclopropyl compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in their exploration of this intriguing class of molecules.

Natural Occurrence of Cyclopropyl Compounds

Cyclopropyl-containing natural products are biosynthesized by a wide range of organisms, from bacteria and fungi to plants and marine invertebrates. The presence of the cyclopropane ring can significantly influence the chemical and physical properties of a molecule, affecting its conformation, stability, and interaction with biological targets.

In Bacteria

Bacteria are a rich source of cyclopropyl compounds, most notably in the form of cyclopropane fatty acids (CFAs). These modified lipids are integral components of the cell membranes of many bacterial species, where they are thought to play a role in adapting to environmental stresses. A prominent example is the mycolic acids found in the cell wall of Mycobacterium tuberculosis, which are long-chain fatty acids containing one or more cyclopropane rings. These mycolic acids are crucial for the structural integrity and low permeability of the mycobacterial cell wall, contributing to its resistance to antibiotics and survival within the host.

In Plants

The plant kingdom also features a variety of cyclopropyl-containing molecules. Cyclopropane fatty acids are found in the seed oils of plants belonging to the Malvidae family. For instance, the seed oil of Litchi chinensis is a notable source of CPFAs. Additionally, many plants produce terpenoids with cyclopropane rings, such as thujene and sabinene, which are components of essential oils. Furthermore, the plant hormone ethylene, which regulates numerous developmental processes, is synthesized from the cyclopropyl amino acid precursor, 1-aminocyclopropane-1-carboxylic acid (ACC).

In Fungi

Fungi are known to produce complex polyketides and other secondary metabolites that incorporate the cyclopropane moiety. A remarkable example is the polycyclopropane fatty acid FR-900848, isolated from the fungus Streptoverticillium fervens, which exhibits potent antifungal activity.

In Marine Organisms

Marine environments harbor a diverse range of organisms that synthesize unique cyclopropyl-containing natural products. Marine sponges, in particular, are a prolific source of novel sterols with cyclopropyl groups in their side chains. These compounds often exhibit interesting biological activities, including antiviral and cytotoxic properties.

Quantitative Data on Natural Occurrence

The following tables summarize the quantitative data on the abundance of representative cyclopropyl compounds in various natural sources.

| Compound Class | Specific Compound | Natural Source | Abundance | Reference(s) |

| Cyclopropane Fatty Acids | cis-9,10-methylene-octadecanoic acid | Litchi chinensis seed oil | 35-48% of total fatty acids | [1] |

| Cyclopropyl Fatty Acids (total) | Litchi chinensis seed oil | at least 40 mol% | [2][3] | |

| Mycolic Acids | α-mycolic acids | Mycobacterium tuberculosis cell wall | ~70% of total mycolic acids | [4] |

| Methoxy-mycolic acids | Mycobacterium tuberculosis cell wall | 10-15% of total mycolic acids | [4] | |

| Keto-mycolic acids | Mycobacterium tuberculosis cell wall | 10-15% of total mycolic acids | [4] | |

| Terpenoids | Sabinene | Salvia officinalis (Sage) essential oil | Varies significantly between commercial samples | [5] |

| α-Thujene | Croton adipatus essential oil | 12.69% | [1] | |

| α-Thujone | Thuja occidentalis 'Globosa' essential oil | 50.14% | ||

| α-Thujone | Thuja occidentalis 'Aurea' essential oil | 51.60% | [6] | |

| Sabinene | Thuja occidentalis 'Globosa' essential oil | 4.55% | [6] | |

| Sabinene | Thuja occidentalis 'Aurea' essential oil | 3.43% | [6] | |

| Sterols | (24S,28S)-24,28-methylenestigmast-5-en-3β-ol | Petrosia weinbergi (marine sponge) | 6.6% of total sterols | [6][7][8] |

| 24-norcholesta-5,22-diene-3β-ol | Mollusks | 4–21 mg/100 g |

Biosynthesis of Cyclopropyl Compounds

Nature employs several distinct enzymatic strategies to construct the strained cyclopropane ring. These biosynthetic pathways can be broadly categorized based on the key intermediates and the source of the cyclopropane carbons.

SAM-Dependent Methylenation

One of the most common mechanisms for cyclopropane ring formation involves the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to a double bond. This reaction is catalyzed by a class of enzymes known as cyclopropane synthases. This pathway is responsible for the biosynthesis of cyclopropane fatty acids in bacteria and plants. The enzyme cyclopropane-fatty-acyl-phospholipid synthase utilizes SAM to convert unsaturated fatty acyl chains of phospholipids directly into their cyclopropyl derivatives. A similar mechanism is proposed for the formation of the cyclopropane ring in some marine sterols.

Biosynthesis via Carbocationic Intermediates in Terpenoid Metabolism

In the biosynthesis of many terpenoids, the cyclopropane ring is formed through the cyclization of carbocationic intermediates. This is a key step in the formation of important natural products like chrysanthemyl diphosphate, the precursor to pyrethrin insecticides, and in the biosynthesis of squalene, a precursor to all steroids. Enzymes such as chrysanthemyl diphosphate synthase and squalene synthase catalyze these complex cyclization reactions.

Biosynthesis via Carbanionic Intermediates

The formation of the plant hormone precursor 1-aminocyclopropane-1-carboxylic acid (ACC) from S-adenosyl-L-methionine (SAM) proceeds through a distinct mechanism involving a carbanionic intermediate. The enzyme ACC synthase catalyzes an intramolecular nucleophilic substitution where the α-carbanion of the methionine moiety attacks the γ-carbon, displacing the methylthioadenosine group to form the cyclopropane ring.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cyclopropyl compounds.

Extraction and Purification of Mycolic Acids from Mycobacterium tuberculosis

Objective: To isolate and purify mycolic acids from M. tuberculosis for structural and functional analysis.

Materials:

-

M. tuberculosis cell pellet

-

Tetrabutylammonium hydroxide (TBAH)

-

Dichloromethane (CH₂Cl₂)

-

Methyl iodide (CH₃I)

-

Water (H₂O)

-

Diethyl ether

-

Silica gel for thin-layer chromatography (TLC)

-

TLC developing solvent: Hexane/Ethyl acetate (19:1, v/v)

-

5% ethanolic molybdophosphoric acid spray reagent

-

Glass tubes, centrifuge, rotator, heating block, TLC tank, reagent sprayer, heat gun

Procedure:

-

Saponification: Resuspend the bacterial pellet in 2 ml of TBAH and incubate overnight at 100°C in a heating block. This step hydrolyzes the mycolic acid esters.

-

Methyl Esterification:

-

Cool the tube to room temperature.

-

Add 4 ml of CH₂Cl₂, 300 µl of CH₃I, and 2 ml of H₂O.

-

Mix the tube for 1 hour at room temperature on a rotator.

-

Centrifuge at 3,500 rpm for 10 minutes to separate the phases.

-

-

Extraction:

-

Carefully collect the lower organic phase containing the mycolic acid methyl esters (MAMEs).

-

Evaporate the solvent under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC) Analysis and Purification:

-

Resuspend the dried MAMEs in a small volume of CH₂Cl₂.

-

Spot the sample onto a preparative silica gel TLC plate.

-

Develop the TLC plate in a tank containing the hexane/ethyl acetate solvent system. For better separation, a second run can be performed.[7]

-

After development, dry the plate and spray it with the 5% ethanolic molybdophosphoric acid reagent.

-

Visualize the MAME bands by charring with a heat gun.

-

Scrape the silica bands corresponding to the individual mycolic acid subspecies into separate glass tubes.

-

Extract the MAMEs from the silica with diethyl ether.

-

Evaporate the diethyl ether under nitrogen and resuspend the purified MAMEs in CH₂Cl₂.

-

Assess the purity of the isolated MAMEs by analytical TLC.

-

Squalene Synthase Activity Assay (Spectrophotometric Method)

Objective: To determine the activity of squalene synthase by monitoring the consumption of NADPH.

Materials:

-

Purified squalene synthase (SQS) enzyme

-

Farnesyl diphosphate (FPP) substrate

-

NADPH cofactor

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT

-

Test inhibitor (e.g., E5700) and vehicle control (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution to generate a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Assay Buffer

-

SQS enzyme solution

-

Inhibitor solution at various concentrations or vehicle control.

-

-

Bring the total volume in each well to a pre-final volume with the assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.

-

Measurement of NADPH Consumption:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.

-

Take readings at regular intervals (e.g., every 30 seconds) for 15-30 minutes.[8]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration and the vehicle control from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Objective: To identify and quantify fatty acids, including cyclopropane fatty acids, in a biological sample.

Materials:

-

Lipid extract from the sample

-

Methanolic HCl reagent

-

n-Heptane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., Omegawax or similar polar column)

Procedure:

-

Esterification:

-

Place approximately 25 mg of the lipid extract into a reaction vial.

-

Add 2 ml of methanolic HCl reagent.

-

Heat the mixture at 80°C for 20 minutes.

-

Allow the vial to cool to room temperature.

-

-

Extraction of FAMEs:

-

Add 2 ml of n-heptane and 2 ml of saturated NaCl solution to the reaction vial.

-

Shake the vial and allow the phases to separate.

-

Carefully transfer the upper heptane layer containing the FAMEs to a clean vial.

-

Add anhydrous sodium sulfate to the heptane extract to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS system.

-

GC Conditions (example):

-

Column: Supelco® Omegawax (30 m x 0.53 mm ID, 0.5 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.

-

Injector Temperature: 240°C

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C

-

-

-

Data Analysis:

-

Identify the FAMEs, including cyclopropane FAMEs, by comparing their mass spectra and retention times to those of authentic standards and/or mass spectral libraries (e.g., NIST).

-

Quantify the individual FAMEs by using an internal standard and generating calibration curves.

-

Conclusion

The study of naturally occurring cyclopropyl compounds is a vibrant and expanding field of research. The unique structural and electronic properties conferred by the cyclopropane ring make these molecules attractive targets for drug discovery and development. A thorough understanding of their natural distribution and the enzymatic machinery responsible for their biosynthesis is crucial for harnessing their full potential. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways to facilitate further investigation into this fascinating class of natural products. The continued exploration of cyclopropane biosynthesis is likely to uncover novel enzymatic mechanisms and provide new tools for biocatalysis and synthetic biology.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minor and trace sterols in marine invertebrates V. Isolation, structure elucidation and synthesis of 3beta-hydroxy-26,27-bisnorcholest-5-en-24-one from the sponge Psammaplysilla purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ffhdj.com [ffhdj.com]

- 7. Minor and trace sterols in marine invertebrates 39. 24 xi, 25 xi-24,26-Cyclocholest-5-en-3 beta-ol, a novel cyclopropyl sterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjps.pk [pjps.pk]

In-depth Technical Guide: Toxicological and Safety Data for 2-Cyclopropylacetaldehyde

Disclaimer: As of late 2025, a comprehensive toxicological profile for 2-Cyclopropylacetaldehyde is not available in the public domain. No specific studies detailing quantitative toxicity data (e.g., LD50, NOAEL), in-depth genotoxicity, or repeat-dose toxicity were identified. The following guide summarizes the available hazard information and provides a general toxicological context based on related chemical classes.

Introduction

2-Cyclopropylacetaldehyde (CAS No: 56105-19-2) is a chemical intermediate with a molecular formula of C5H8O. Due to the absence of specific toxicological studies, a complete safety assessment cannot be provided. This document aims to collate the existing hazard classifications and discuss the potential toxicological profile based on the known reactivity of aldehydes and the metabolic pathways of cyclopropyl-containing compounds.

Hazard Identification and Classification

The primary source of hazard information for 2-Cyclopropylacetaldehyde comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to aggregated data from notifications to the ECHA C&L Inventory, 2-Cyclopropylacetaldehyde is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

This classification indicates that the substance can cause significant harm if ingested and can result in irreversible damage to the eyes upon contact.

General Toxicology of Short-Chain Aldehydes

Aldehydes are a class of reactive electrophilic compounds known for their potential to cause toxicity. Their toxic mechanisms are generally understood to involve the formation of covalent adducts with biological macromolecules.

Short-chain saturated aldehydes are considered "hard" electrophiles. They tend to react with "hard" biological nucleophiles, such as the primary amine groups on lysine residues in proteins. This interaction can lead to the formation of Schiff bases, potentially disrupting protein structure and function. This reactivity is a likely contributor to the observed oral toxicity and severe eye damage associated with 2-Cyclopropylacetaldehyde.

Formaldehyde and acetaldehyde, two well-studied short-chain aldehydes, are recognized as genotoxicants and are carcinogenic in animal models. Their toxicity is linked to their ability to form adducts with DNA, particularly with deoxyguanosine. While no specific genotoxicity data exists for 2-Cyclopropylacetaldehyde, this is a potential area of concern for aldehydes as a class.

Potential Metabolism of 2-Cyclopropylacetaldehyde

No specific metabolism studies for 2-Cyclopropylacetaldehyde were found. However, the metabolism of other aldehydes and cyclopropyl-containing compounds can offer insights into its potential biotransformation.

Aldehydes are typically metabolized in the body by a family of enzymes called aldehyde dehydrogenases (ALDHs), which oxidize them to less reactive carboxylic acids. It is plausible that 2-Cyclopropylacetaldehyde would be metabolized to 2-cyclopropylacetic acid.

The cyclopropyl group itself can be a site of metabolism. While the high C-H bond dissociation energy of the cyclopropyl ring can make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, oxidation of the ring has been observed in some compounds. In some instances, particularly when attached to an amine, the metabolism of a cyclopropyl group can lead to the formation of reactive ring-opened intermediates. These intermediates can form covalent adducts with proteins, which has been associated with toxicity for some drugs.

A hypothetical metabolic pathway for 2-Cyclopropylacetaldehyde is presented below. It is important to emphasize that this is a theoretical pathway and has not been experimentally verified.

Caption: Hypothetical metabolic pathways for 2-Cyclopropylacetaldehyde.

Data Gaps and Future Research

The current understanding of the toxicological and safety profile of 2-Cyclopropylacetaldehyde is severely limited by the lack of experimental data. To perform a proper risk assessment, the following studies are essential:

-

Acute Toxicity Studies: Determination of LD50 values for oral, dermal, and inhalation routes of exposure.

-

Skin and Eye Irritation/Corrosion Studies: To confirm and quantify the GHS classification for eye damage and assess skin irritation potential.

-

Genotoxicity Studies: A battery of in vitro tests, such as the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity, is necessary. Positive in vitro results would warrant in vivo follow-up studies.

-

Repeat-Dose Toxicity Studies: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) following sub-acute or sub-chronic exposure.

-

Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and identify any potentially toxic metabolites.

Conclusion

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Cyclopropylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylacetaldehyde is a versatile C5 building block offering unique synthetic pathways to a variety of heterocyclic scaffolds. Its strained cyclopropyl ring can participate in rearrangement reactions, leading to the formation of diverse and complex molecular architectures. This document provides detailed protocols and application notes for the synthesis of hexahydropyrrolo[3,2-c]quinolines, pyrazoles, and pyridines utilizing 2-cyclopropylacetaldehyde as a key starting material.

Synthesis of Hexahydropyrrolo[3,2-c]quinolines via a [4+2] Cycloaddition Cascade

Reaction Pathway

The reaction is catalyzed by ammonium bromide (NH₄Br) and involves the initial formation of a cyclopropyl imine from the condensation of two aniline molecules with two molecules of 2-cyclopropylacetaldehyde. The cyclopropyl imine then undergoes a rearrangement to form a pyrrolidine intermediate, which subsequently participates in a Povarov reaction with another imine molecule to yield the final hexahydropyrrolo[3,2-c]quinoline product.

Caption: Reaction cascade for hexahydropyrrolo[3,2-c]quinoline synthesis.

Quantitative Data

The following table summarizes the yields for the synthesis of various hexahydropyrrolo[3,2-c]quinoline derivatives using different substituted anilines and 2-cyclopropylacetaldehyde. The reactions were generally carried out at 80 °C in dichloroethane (DCE) with ammonium bromide as a catalyst, yielding a mixture of exo and endo diastereomers.

| Entry | Aniline Derivative | Product | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | Aniline | 1,4,5,9b-Tetrahydro-1,5-diphenyl-2H-pyrrolo[3,2-c]quinoline | 85 | ~1:1 |

| 2 | 4-Methylaniline | 1,5-Bis(4-methylphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 88 | ~1:1 |

| 3 | 4-Methoxyaniline | 1,5-Bis(4-methoxyphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 92 | ~1:1 |

| 4 | 4-Chloroaniline | 1,5-Bis(4-chlorophenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 78 | ~1:1 |

| 5 | 3-Methylaniline | 1,5-Bis(3-methylphenyl)-1,4,5,9b-tetrahydro-2H-pyrrolo[3,2-c]quinoline | 82 | ~1:1 |

Experimental Protocol

Caption: Experimental workflow for hexahydropyrrolo[3,2-c]quinoline synthesis.

Detailed Procedure:

-

To a sealed reaction tube, add the aniline (2.0 mmol), 2-cyclopropylacetaldehyde (2.2 mmol, assuming a solution in a suitable solvent or neat), and ammonium bromide (0.2 mmol).

-

Add dichloroethane (2.0 mL) to the tube.

-

Seal the tube and stir the reaction mixture at 80 °C for 12 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired hexahydropyrrolo[3,2-c]quinoline.

Proposed Synthesis of Pyrazoles via In-Situ Isomerization and Condensation

While direct synthesis of pyrazoles from 2-cyclopropylacetaldehyde is not widely reported, a plausible route involves an initial acid-catalyzed isomerization to an α,β-unsaturated aldehyde, followed by a classical condensation reaction with hydrazine.

Proposed Reaction Pathway

Under acidic conditions, 2-cyclopropylacetaldehyde is proposed to undergo ring-opening isomerization to form 4-pentenal. This α,β-unsaturated aldehyde can then react with hydrazine in a cyclocondensation reaction to yield the corresponding pyrazole derivative.

Caption: Proposed pathway for pyrazole synthesis from 2-cyclopropylacetaldehyde.

Quantitative Data (Hypothetical)

The following table presents hypothetical yields based on typical pyrazole syntheses from α,β-unsaturated aldehydes.

| Entry | Hydrazine Derivative | Proposed Product | Expected Yield (%) |

| 1 | Hydrazine hydrate | 3-Ethyl-1H-pyrazole | 70-85 |

| 2 | Phenylhydrazine | 1-Phenyl-3-ethyl-1H-pyrazole | 75-90 |

| 3 | 4-Nitrophenylhydrazine | 1-(4-Nitrophenyl)-3-ethyl-1H-pyrazole | 70-85 |

Proposed Experimental Protocol

Detailed Procedure:

-

In a round-bottom flask, dissolve 2-cyclopropylacetaldehyde (1.0 mmol) in ethanol (5 mL).

-

Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or H₂SO₄).

-

Stir the mixture at room temperature for 1-2 hours to facilitate isomerization.

-

Add hydrazine hydrate (1.1 mmol) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of Pyridines via In-Situ Isomerization and Condensation

Similar to pyrazole synthesis, pyridines can be potentially synthesized from 2-cyclopropylacetaldehyde through an initial isomerization to an α,β-unsaturated aldehyde, followed by a multi-component condensation reaction, such as the Chichibabin or Hantzsch pyridine synthesis.

Proposed Reaction Pathway (Chichibabin-type)

An acid-catalyzed isomerization of 2-cyclopropylacetaldehyde to 4-pentenal, followed by a condensation reaction with another aldehyde (e.g., formaldehyde) and ammonia, could lead to the formation of a substituted pyridine.

Caption: Proposed pathway for pyridine synthesis from 2-cyclopropylacetaldehyde.

Quantitative Data (Hypothetical)

The yields for Chichibabin-type reactions can vary significantly depending on the substrates and conditions.

| Entry | Aldehyde Co-reactant | Proposed Product | Expected Yield (%) |

| 1 | Formaldehyde | 3-Propylpyridine | 30-50 |

| 2 | Acetaldehyde | 3-Propyl-5-methylpyridine | 25-45 |

Proposed Experimental Protocol

Detailed Procedure:

-

In a high-pressure reactor, place a solution of 2-cyclopropylacetaldehyde (1.0 mmol) and formaldehyde (1.1 mmol, as an aqueous solution) in ethanol.

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid.

-

Saturate the solution with ammonia gas or add an aqueous solution of ammonium hydroxide.

-

Seal the reactor and heat to 150-200 °C for 12-24 hours.

-

After cooling, carefully vent the reactor and neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer, concentrate, and purify by distillation or column chromatography.

Conclusion

2-Cyclopropylacetaldehyde serves as a valuable and reactive precursor for the synthesis of complex nitrogen-containing heterocycles. The cyclopropylimine rearrangement/Povarov reaction cascade provides a confirmed and efficient route to hexahydropyrrolo[3,2-c]quinolines. Furthermore, plausible synthetic pathways to pyrazoles and pyridines are proposed via an initial in-situ isomerization to an α,β-unsaturated aldehyde. These protocols offer a foundation for further exploration and optimization in the fields of medicinal chemistry and drug discovery.

References

- 1. The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] The cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Asymmetric Synthesis Involving 2-Cyclopropylacetaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: